Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate
Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorobenzyl moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl bromide and a base like sodium hydride (NaH).
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., NaOH) for ester hydrolysis.
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products
Hydrolysis: Formation of the corresponding carboxylic acid.
Deprotection: Formation of the free amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate involves its ability to act as a protecting group for amino acids and peptides The Boc group provides stability during synthetic processes and can be selectively removed under acidic conditions, allowing for further functionalization of the molecule
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((tert-butoxycarbonyl)amino)-2-(benzyl)propanoate: Similar structure but lacks the chlorine atom on the benzyl group.
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoate: Similar structure with a methyl group instead of a chlorine atom on the benzyl group.
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate is unique due to the presence of the chlorobenzyl group, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(20)18-10-12(14(19)21-4)9-11-5-7-13(17)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWDPWQAZJLFEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661465 | |
Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(4-chlorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-43-4 | |
Record name | Methyl 4-chloro-α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886366-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(4-chlorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886366-43-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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